Ethyl 2-cyano-4,4-dimethoxybutanoate
Overview
Description
Ethyl 2-cyano-4,4-dimethoxybutanoate is an organic compound with the molecular formula C₉H₁₅NO₄. It is a versatile chemical used in various research and industrial applications due to its unique structural properties. This compound is known for its high purity and stability, making it a valuable reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-4,4-dimethoxybutanoate can be synthesized through the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. The reaction typically occurs under inert atmosphere conditions at room temperature . The theoretical yield of this synthesis method is approximately 57% .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The compound is often stored under inert atmosphere to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-4,4-dimethoxybutanoate undergoes various chemical reactions, including:
- Acetal Formation
- Acyl Group Substitution
- Hydrogen Cyanide Addition to Aldehydes and Ketones
- Alcoholysis of Anhydrides
- Amine Synthesis from Nitriles
- Blaise Reaction
- Bouveault-Blanc Reduction
- Catalytic Hydrogenation
- Claisen Condensations
- Complex Metal Hydride Reductions
- Decarboxylation of 3-Ketoacids
- Ester Cleavage and Hydrolysis
- Grignard Reactions
- Hantzsch Pyridine Synthesis
- Hydride Reductions
- Nucleophilic Opening of Oxacyclopropanes
- Thorpe-Ziegler Reaction
- Transesterification .
Common Reagents and Conditions: The reactions typically involve reagents such as lithium aluminium hydride, Grignard reagents, and various acids and bases. Conditions vary depending on the specific reaction but often include controlled temperatures and inert atmospheres .
Major Products: The major products formed from these reactions include alcohols, amides, ketones, and various substituted derivatives .
Scientific Research Applications
Ethyl 2-cyano-4,4-dimethoxybutanoate is widely used in scientific research due to its reactivity and stability. Its applications include:
- Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates .
- Biology: Employed in the synthesis of biologically active compounds and as a building block in drug discovery .
- Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents .
- Industry: Utilized in the production of fine chemicals and specialty materials .
Mechanism of Action
The mechanism of action of ethyl 2-cyano-4,4-dimethoxybutanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the cyano and ester groups. These groups facilitate nucleophilic and electrophilic reactions, making the compound a valuable intermediate in synthetic pathways .
Comparison with Similar Compounds
- Ethyl 2-cyano-4,4-diethoxybutanoate
- Ethyl 2-cyano-4,4-dimethoxybutyrate
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness: Ethyl 2-cyano-4,4-dimethoxybutanoate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry compared to its analogs .
Properties
IUPAC Name |
ethyl 2-cyano-4,4-dimethoxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-4-14-9(11)7(6-10)5-8(12-2)13-3/h7-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVOXVBEBBZZLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(OC)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695414 | |
Record name | Ethyl 2-cyano-4,4-dimethoxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773076-83-8 | |
Record name | Ethyl 2-cyano-4,4-dimethoxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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